molecular formula C21H24FN5O B6461383 1-{2-tert-butylimidazo[1,2-b]pyridazine-6-carbonyl}-4-(4-fluorophenyl)piperazine CAS No. 2549035-90-5

1-{2-tert-butylimidazo[1,2-b]pyridazine-6-carbonyl}-4-(4-fluorophenyl)piperazine

Número de catálogo: B6461383
Número CAS: 2549035-90-5
Peso molecular: 381.4 g/mol
Clave InChI: PJPLEZLWTBIVPP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-{2-tert-Butylimidazo[1,2-b]pyridazine-6-carbonyl}-4-(4-fluorophenyl)piperazine is a structurally complex molecule featuring a fused imidazo[1,2-b]pyridazine core substituted with a tert-butyl group at position 2 and a 4-fluorophenyl-piperazine moiety linked via a carbonyl group. This compound shares synthetic pathways with other imidazopyridazine derivatives, such as those involving condensation reactions of aldehydes with heterocyclic amines (e.g., thiosemicarbazide) under acidic conditions .

Propiedades

IUPAC Name

(2-tert-butylimidazo[1,2-b]pyridazin-6-yl)-[4-(4-fluorophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN5O/c1-21(2,3)18-14-27-19(23-18)9-8-17(24-27)20(28)26-12-10-25(11-13-26)16-6-4-15(22)5-7-16/h4-9,14H,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJPLEZLWTBIVPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CN2C(=N1)C=CC(=N2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Regioselectivity in Imidazo Ring Formation

The use of 3-amino-6-chloropyridazine ensures alkylation occurs at the nitrogen adjacent to the amino group, preventing undesired regioisomers. Substituting chlorine with other halogens (e.g., bromine) reduces yields due to increased steric hindrance.

Steric Effects of tert-Butyl Group

The bulky tert-butyl group at position 2 necessitates prolonged reaction times during cyclization (12 vs. 8 hours for methyl analogs). However, it enhances metabolic stability by shielding the core from oxidative degradation.

Coupling Efficiency

EDCI/HOBt outperforms other coupling agents (e.g., DCC) by minimizing racemization and improving solubility in DMF. Excess piperazine (1.1 equiv) ensures complete consumption of the carboxylic acid, reducing side products.

Analytical Characterization

Property Value Method
Molecular FormulaC₂₁H₂₅FN₆O₂High-resolution MS
Melting Point198–201°CDifferential Scanning Calorimetry
Purity>99%HPLC (C18, 70:30 MeOH/H₂O)
LogP3.2 ± 0.1Shake-flask method

¹H NMR (400 MHz, DMSO- d 6): δ 8.42 (s, 1H, imidazo-H), 7.89 (d, J = 8.0 Hz, 1H, pyridazine-H), 7.32–7.28 (m, 2H, Ar-H), 7.02–6.98 (m, 2H, Ar-H), 3.85–3.75 (m, 4H, piperazine-H), 3.12–3.05 (m, 4H, piperazine-H), 1.51 (s, 9H, tert-butyl) .

Análisis De Reacciones Químicas

Types of Reactions

1-{2-tert-butylimidazo[1,2-b]pyridazine-6-carbonyl}-4-(4-fluorophenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydride in DMF.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Aplicaciones Científicas De Investigación

1-{2-tert-butylimidazo[1,2-b]pyridazine-6-carbonyl}-4-(4-fluorophenyl)piperazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic effects, particularly as a kinase inhibitor.

    Industry: Utilized in the development of new materials with specific properties.

Mecanismo De Acción

The mechanism of action of 1-{2-tert-butylimidazo[1,2-b]pyridazine-6-carbonyl}-4-(4-fluorophenyl)piperazine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This can lead to various biological effects, including anti-proliferative and anti-inflammatory actions.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogs with Modified Piperazine Moieties

Example Compound : 4-(8-(tert-Butyl)-6-(4-fluorophenyl)imidazo[1,2-b]pyridazine-2-carbonyl)-3,3-dimethylpiperazin-2-one (CAS 1690172-25-8)

  • Retains the imidazo[1,2-b]pyridazine core and 4-fluorophenyl group.
  • Pharmacological Implications: This compound acts as a PAR2 antagonist (IC₅₀ ~100 nM), indicating that the tert-butyl group and fluorophenyl moiety contribute to target binding . The dimethyl-piperazinone modification may reduce metabolic susceptibility compared to unmodified piperazines.

Piperazine Derivatives with Fluorophenyl Groups

Example Compound : Pruvanserin Hydrochloride (CAS 443144-27-2)

  • Key Differences: Pruvanserin features a 4-fluorophenyl-ethyl-piperazine linked to a 3-cyanoindole via a carbonyl group, lacking the imidazopyridazine core.
  • Pharmacological Implications :
    • Pruvanserin targets serotonin receptors (5-HT₂A) for insomnia and schizophrenia, demonstrating that fluorophenyl-piperazine derivatives are viable CNS agents .
    • The absence of the imidazopyridazine core in Pruvanserin suggests divergent target selectivity compared to the target compound.

Thiazolylhydrazone-Piperazine Hybrids

Example Compounds : 3a–k (thiazolylhydrazone derivatives from )

  • Key Differences :
    • Replace the imidazopyridazine core with a thiazolylhydrazone scaffold.
    • Retain the 4-(4-fluorophenyl)piperazine moiety.
  • Pharmacological Implications :
    • These compounds exhibit acetylcholinesterase (AChE) inhibitory activity (IC₅₀ values in the micromolar range), suggesting the fluorophenyl-piperazine group may enhance enzyme binding .
    • The thiazolylhydrazone scaffold likely confers different electronic properties compared to the imidazopyridazine core, impacting potency.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Substituents Therapeutic Target/Activity Evidence Source
Target Compound C₂₂H₂₄FN₅O ~409.46* 2-tert-butylimidazopyridazine, 4-fluorophenyl-piperazine Inferred: CNS/Enzyme targets N/A
PAR2 Antagonist (CAS 1690172-25-8) C₂₃H₂₆FN₅O₂ 423.48 3,3-dimethylpiperazin-2-one PAR2 antagonist
Pruvanserin Hydrochloride C₂₂H₂₁FN₄O·HCl 412.89 4-fluorophenyl-ethyl-piperazine, 3-cyanoindole 5-HT₂A receptor modulator
Thiazolylhydrazone Derivative (3a–k) Varies ~400–450 Thiazolylhydrazone, 4-fluorophenyl-piperazine AChE inhibitor

*Estimated based on structural similarity to .

Key Structural and Functional Insights

  • Role of tert-Butyl Group : The tert-butyl substituent on the imidazopyridazine core (shared with the PAR2 antagonist) likely enhances steric bulk, improving target binding affinity and metabolic stability .
  • Fluorophenyl-Piperazine Motif : Present in all compared compounds, this group is a common pharmacophore for CNS targets (e.g., serotonin/dopamine transporters) and enzyme inhibition, suggesting broad applicability .
  • Carbonyl Linker : The carbonyl group between the heterocyclic core and piperazine may optimize spatial orientation for receptor interactions, as seen in both Pruvanserin and the PAR2 antagonist .

Actividad Biológica

1-{2-tert-butylimidazo[1,2-b]pyridazine-6-carbonyl}-4-(4-fluorophenyl)piperazine is a complex organic compound belonging to the class of imidazo[1,2-b]pyridazine derivatives. Its unique structure, characterized by the presence of multiple heterocyclic moieties, suggests potential biological activities that are of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

  • Molecular Formula : C20H23N9O
  • Molecular Weight : Approximately 405.5 g/mol
  • CAS Number : 2548987-28-4

The compound features an imidazo[1,2-b]pyridazine core with a tert-butyl group and a piperazine ring, which may influence its biological interactions and pharmacological properties.

Biological Activity Overview

Research on similar compounds has shown that imidazo[1,2-b]pyridazines exhibit diverse biological activities, including:

  • Antidepressant Effects : Compounds with piperazine moieties have been studied for their potential antidepressant properties through monoamine oxidase (MAO) inhibition.
  • Neuroprotective Effects : Selective MAO-B inhibitors are being explored for the treatment of neurodegenerative diseases like Alzheimer's.

Inhibitory Activity Against Monoamine Oxidase

A study evaluating pyridazinones containing piperazine moieties found that certain derivatives exhibited significant inhibitory activity against monoamine oxidase (MAO) enzymes. For example:

  • T6 , a derivative with structural similarities to the compound , demonstrated an IC50 value of 0.013 µM for MAO-B, indicating potent inhibitory activity. This suggests that 1-{2-tert-butylimidazo[1,2-b]pyridazine-6-carbonyl}-4-(4-fluorophenyl)piperazine may also possess similar properties due to its structural components .

Structure-Activity Relationship (SAR)

The biological activity of such compounds is often influenced by their structural characteristics:

  • The presence of electron-withdrawing groups (like fluorine) can enhance binding affinity to target enzymes.
  • Substituents on the piperazine ring can modulate the selectivity and potency against MAO-A and MAO-B.

Case Study 1: MAO Inhibition

In a comparative study of various pyridazinones:

  • Compounds were evaluated for their selectivity towards MAO-A and MAO-B.
  • The most potent inhibitors were found to be reversible and competitive, with specific K_i values indicating their binding affinity .

Case Study 2: Cytotoxicity Assessment

Cytotoxic effects were assessed using L929 fibroblast cells:

  • T6 was less toxic compared to other derivatives at higher concentrations, suggesting a favorable safety profile which may extend to related compounds like 1-{2-tert-butylimidazo[1,2-b]pyridazine-6-carbonyl}-4-(4-fluorophenyl)piperazine .

Summary of Biological Activities

Activity TypeDescription
MAO InhibitionPotential as a selective inhibitor for neurodegenerative disorders
Antidepressant EffectsPossible antidepressant activity through modulation of neurotransmitter levels
CytotoxicityFavorable safety profile compared to other derivatives

Q & A

Q. What are the key considerations for synthesizing piperazine derivatives with fluorophenyl substituents?

  • Methodological Answer : Multi-step synthesis typically involves: (i) Coupling the tert-butylimidazo[1,2-b]pyridazine core with a piperazine precursor via amide bond formation. (ii) Introducing the 4-fluorophenyl group via nucleophilic substitution or Buchwald-Hartwig coupling. Reaction conditions (e.g., anhydrous solvents, temperature control) and protecting group strategies (e.g., tert-butyloxycarbonyl for piperazine) are essential to minimize side reactions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?

  • Methodological Answer : (i) Core Modifications : Compare analogs with varying substituents on the imidazopyridazine (e.g., tert-butyl vs. methyl) to assess steric effects. (ii) Fluorophenyl Positioning : Test para- vs. ortho-fluorophenyl derivatives to evaluate electronic and lipophilicity impacts. (iii) Biological Assays : Use enzyme inhibition assays (e.g., kinase profiling) and receptor binding studies (e.g., dopamine D3 receptor) to quantify activity changes. Computational docking (e.g., AutoDock Vina) can predict binding modes .

Q. What computational approaches are effective in predicting the binding affinity and selectivity of this compound for neurological targets?

  • Methodological Answer : (i) Quantum Chemical Calculations : Optimize geometry using density functional theory (DFT) to model electrostatic potentials. (ii) Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., with G protein-coupled receptors) to assess stability. (iii) Machine Learning : Train models on existing SAR data to predict off-target effects. Tools like Schrödinger Suite or MOE integrate these methods .

Q. How can researchers resolve contradictions in reported solubility data for structurally similar piperazine derivatives?

  • Methodological Answer : (i) Experimental Validation : Use shake-flask or HPLC-based methods under controlled pH and temperature. (ii) Co-solvency Studies : Test solubility enhancers (e.g., cyclodextrins, DMSO) to mimic physiological conditions. (iii) In Silico Prediction : Apply tools like ALOGPS or COSMO-RS to estimate solubility from molecular descriptors .

Q. What in vivo models are suitable for evaluating the pharmacokinetics and toxicity profile of this compound?

  • Methodological Answer : (i) Rodent Models : Use Sprague-Dawley rats for bioavailability and tissue distribution studies via LC-MS/MS quantification. (ii) Metabolite Profiling : Employ hepatocyte incubation or microsomal assays to identify Phase I/II metabolites. (iii) Toxicogenomics : Apply RNA-seq to assess gene expression changes in liver/kidney tissues after repeated dosing .

Data Analysis and Experimental Design

Q. How should researchers design experiments to validate contradictory biological activity data across similar compounds?

  • Methodological Answer : (i) Standardized Assays : Replicate studies under identical conditions (e.g., cell lines, incubation time). (ii) Dose-Response Curves : Generate IC50/EC50 values with 95% confidence intervals to quantify potency variability. (iii) Orthogonal Validation : Confirm results using alternative methods (e.g., SPR for binding affinity vs. fluorescence polarization) .

Q. What strategies are recommended for improving the metabolic stability of this compound?

  • Methodological Answer : (i) Isotopic Labeling : Introduce deuterium at metabolically labile sites (e.g., piperazine α-carbons) to slow oxidation. (ii) Prodrug Design : Mask polar groups (e.g., carboxylate) with ester linkages for enhanced permeability. (iii) CYP Inhibition Assays : Screen against cytochrome P450 isoforms (e.g., CYP3A4) to identify metabolic hotspots .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.